N-(2-(二甲氨基)-2-(4-氟苯基)乙基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

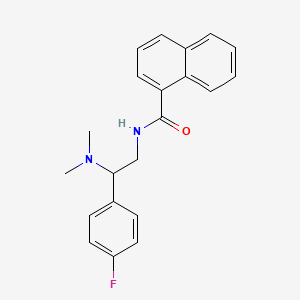

The compound "N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-1-naphthamide" is a derivative of 1,8-naphthalimide, which is a compound known for its solvatochromic and fluorescent properties. These properties make it particularly useful in the field of chemical sensing and as a photoinitiator in polymerization processes. The presence of a dimethylamino group and a fluorophenyl group in the molecule suggests potential reactivity and interaction with various biological and chemical systems .

Synthesis Analysis

The synthesis of naphthalimide derivatives, such as the ones related to "N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-1-naphthamide," involves the introduction of different substituents into the naphthalimide skeleton. These modifications can significantly alter the compound's reactivity and photophysical properties. For instance, the introduction of secondary and tertiary amine substituents has been shown to enable the compound to act as a photoinitiator under LED irradiation, which is a key aspect in the field of photopolymerization .

Molecular Structure Analysis

The molecular structure of naphthalimide derivatives is characterized by the presence of a naphthalene core with an imide functional group. The addition of a dimethylamino group and a fluorophenyl group can influence the electronic distribution within the molecule, which in turn affects its photophysical behavior. The structure is designed to facilitate interactions with other molecules, such as proteins, and to respond to external stimuli like light or the presence of metal cations .

Chemical Reactions Analysis

Naphthalimide derivatives exhibit a range of chemical reactivities depending on their substituents. For example, the electrophilic fluorination of related compounds such as N,N-dimethylaniline and N,N-dimethylnaphthalen-1-amine has been studied, showing that these compounds can react with N–F reagents under various conditions. The reactions often result in complex mixtures, but selective fluorination can be achieved in some cases, indicating the potential for controlled chemical modifications of the naphthalimide core .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalimide derivatives are closely linked to their molecular structure. The solvatochromic behavior of these compounds, as seen in 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), is a result of their sensitivity to the polarity of the environment, which is a valuable trait for sensing applications. The photoinitiating ability of certain derivatives under LED light highlights their potential in initiating polymerization reactions, which is a significant property for materials science and engineering applications . The interaction with metal cations, as demonstrated by the copolymer of 4-N,N-dimethylaminoethylene-N-allyl-1,8-naphthalimide with methylmethacrylate, further showcases the versatility of these compounds in detecting and responding to chemical changes in their environment .

科学研究应用

阿尔茨海默病诊断:这种化合物的衍生物,特别是 2-(1-(6-[(2-[18F]氟代乙基)(甲基)氨基]-2-萘基)亚乙基)丙二腈 ([18F]FDDNP),已用于正电子发射断层扫描 (PET) 中,用于定位活阿尔茨海默病患者大脑中的神经纤维缠结和β-淀粉样斑块。该技术有助于诊断评估并协助监测对治疗的反应 (Shoghi-Jadid 等人,2002)。

癌症研究:苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物(包括类似的结构)对鼠白血病和肺癌显示出有效的细胞毒性。这表明在癌症治疗中具有潜在的应用 (Deady 等人,2005)。

有机发光二极管 (OLED) 应用:某些衍生物已被探索用于标准红光 OLED。这些具有结构修饰的荧光团显示出用于 OLED 应用的有希望的结果,表明它们在电子和显示技术中的潜力 (Luo 等人,2015)。

不对称合成研究:含有这种化合物衍生物的有机钯配合物已用于不对称合成,特别是在氢膦化反应中。这项研究有助于立体化学领域和手性化合物的开发 (Huang 等人,2010)。

用于蛋白质研究的荧光团开发:已经开发出基于这种化合物结构的氨基酸类似物,用于研究蛋白质-蛋白质相互作用。它的荧光特性在不同的溶剂环境中发生变化,使其成为生化研究中的有用工具 (Loving & Imperiali, 2008)。

锌离子成像:一种基于 2-(N,N-二甲氨基)萘的探针,在结构上与所讨论的化合物相关,被开发用于细胞中锌离子的选择性荧光成像,展示了其在生物成像和分析中的潜力 (Lee 等人,2015)。

属性

IUPAC Name |

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O/c1-24(2)20(16-10-12-17(22)13-11-16)14-23-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20H,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKJLSGASWZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)

![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)

![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)

![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3008772.png)

![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

![Methyl 2-[({[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3008780.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)